molecular formula C12H20N2O5S B1661852 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine oxalate CAS No. 97467-74-8

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine oxalate

Cat. No.: B1661852
CAS No.: 97467-74-8
M. Wt: 304.36 g/mol
InChI Key: WRLHGMJMXYLANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine oxalate is a complex organic compound that has garnered interest in various scientific fields. This compound is known for its unique structure, which includes a furan ring, a dimethylamino group, and a sulfanyl-ethanamine moiety. It is often used as a pharmaceutical impurity standard and has applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

97467-74-8

Molecular Formula

C12H20N2O5S

Molecular Weight

304.36 g/mol

IUPAC Name

2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid

InChI

InChI=1S/C10H18N2OS.C2H2O4/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;3-1(4)2(5)6/h3-4H,5-8,11H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

WRLHGMJMXYLANM-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C(O1)CSCCN.C(=O)(C(=O)O)O

Canonical SMILES

C[NH+](C)CC1=CC=C(O1)CSCC[NH3+].C(=O)(C(=O)[O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: It serves as a tool for studying biochemical pathways and interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a pharmaceutical impurity standard.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring and sulfanyl-ethanamine moiety can engage in various chemical reactions. These interactions can modulate biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine hemifumarate salt
  • 2-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thioethylamine hemifumarate salt
  • 5-{[(2-Aminoethyl)thio]methyl}-N,N-dimethyl-2-furanmethanamine hemifumarate salt

Uniqueness

What sets 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized applications, such as pharmaceutical impurity standards and advanced organic synthesis .

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